molecular formula C16H20N4O3 B2596134 N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034444-66-9

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2596134
CAS No.: 2034444-66-9
M. Wt: 316.361
InChI Key: JMZLYFMCZUJZLD-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic chemical compound offered for research purposes. Based on its molecular structure, it features a nicotinamide core linked to a histamine-like moiety via an ethanamide chain, with a tetrahydrofuran methoxy substituent. The presence of the imidazole ring is a key feature in many biologically active compounds and is a common structure in pharmaceuticals and natural products . This heterocycle is found in a wide range of therapeutic agents, including antifungals, antihistamines, and antivirals . The nicotinamide component of the molecule is a precursor to the essential cofactor NAD+ and is a substrate for enzymes such as Nicotinamide N-Methyltransferase (NNMT), which is a emerging target in metabolic and cancer research . The specific research applications, mechanism of action, and biochemical properties of this compound are not currently detailed in the literature and require further investigation by qualified researchers. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-16(18-6-5-13-9-17-11-20-13)12-3-4-15(19-8-12)23-10-14-2-1-7-22-14/h3-4,8-9,11,14H,1-2,5-7,10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZLYFMCZUJZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Tetrahydrofuran Moiety: Tetrahydrofuran can be synthesized from 1,4-butanediol through an acid-catalyzed cyclization reaction.

    Formation of the Nicotinamide Group: Nicotinamide is typically synthesized from nicotinic acid through an amidation reaction using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in nicotinamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives of nicotinamide.

    Substitution: Substituted tetrahydrofuran derivatives.

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Enzymatic Activity
    • Research indicates that compounds similar to N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that imidazole derivatives exhibit inhibitory effects on nicotinamide N-methyltransferase, which is implicated in various metabolic disorders .
  • Anticancer Activity
    • The compound's ability to modulate enzyme activity positions it as a potential candidate for anticancer therapies. Inhibitors targeting histone methyltransferases have been identified as promising agents in cancer treatment, particularly in cases of leukemia . The structure of this compound suggests it may interact with similar targets.
  • Antimicrobial Properties
    • Compounds containing imidazole rings have been reported to possess antimicrobial properties. The mechanism often involves interference with microbial metabolism or cell wall synthesis, making such compounds valuable in developing new antibiotics .

Case Study 1: Inhibition of Histone Methyltransferases

A study focused on the design and synthesis of small molecule inhibitors targeting histone methyltransferases demonstrated that compounds with structural similarities to this compound showed promising inhibitory activity against DOT1L, an enzyme relevant in certain leukemias. The synthesized inhibitors displayed nanomolar potency, indicating the potential for therapeutic application in cancer treatment .

Case Study 2: Antimicrobial Activity

In a separate investigation, derivatives of imidazole were tested for their antimicrobial efficacy against various pathogens. The results indicated that modifications to the imidazole ring significantly enhanced antibacterial activity, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeReference
Enzyme InhibitionNicotinamide N-Methyltransferase Inhibitor
AnticancerHistone Methyltransferase Inhibitor
AntimicrobialBroad-spectrum Antimicrobial

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The nicotinamide group can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting cellular metabolism. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide with structurally or functionally related compounds from the evidence, emphasizing substituent effects and biological activities:

Compound Name / ID Key Structural Features Biological Activity / Properties Reference
Target Compound Nicotinamide core, 6-THF-methoxy, imidazole-4-yl ethyl chain Hypothesized enzyme inhibition (e.g., carbonic anhydrase) due to imidazole coordination
H2 () Furan-2-ylmethylene, imidazole-4-yl ethanamine Carbonic anhydrase I inhibition (45% yield, 202–205°C melting point)
H8 () 6-Methoxyphenol-imino-methyl, imidazole-4-yl ethyl Higher yield (82%) and melting point (190–192°C) compared to H2; structural rigidity may enhance stability
6a–j () Nicotinamide linked to benzothiazole-thiazolidinone Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans)
N-{4-(2-fluoro-4-(4-methoxyphenoxy)... () Thiazol-2-yl isonicotinamide with fluorophenyl and methoxyphenoxy groups Unspecified activity; structural complexity suggests potential kinase or receptor modulation

Key Observations:

  • Substituent Impact: The tetrahydrofuran-methoxy group in the target compound likely improves solubility and bioavailability compared to simpler methoxy or bromophenol substituents in compounds (e.g., H9 with 6-bromophenol). The THF ring may also reduce metabolic degradation compared to furan derivatives (e.g., H2) .
  • Biological Activity : While the target compound lacks direct activity data, imidazole-containing analogs (e.g., H2–H10) exhibit carbonic anhydrase inhibition, and nicotinamide derivatives (e.g., 6a–j) show antimicrobial effects. This suggests the target may share dual functionalities .
  • Synthetic Feasibility : The target’s synthesis could mirror methods in (Schiff base formation) or (amide coupling), though the THF-methoxy group may require specialized protection/deprotection steps .

Biological Activity

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in enzyme activity and receptor interactions. The presence of a tetrahydrofuran moiety enhances its solubility and may influence its pharmacokinetic properties.

Research indicates that compounds with similar structural features often exhibit activity as enzyme inhibitors or modulators. For instance, imidazole derivatives have been shown to inhibit various kinases and enzymes involved in cellular signaling pathways. The specific mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on kinases such as farnesyltransferase, which plays a crucial role in cancer cell proliferation .
  • Antimicrobial Activity : Some imidazole derivatives have shown antimicrobial properties, suggesting potential applications in treating infections .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
Enzyme InhibitionPotent inhibition of farnesyltransferase
AntimicrobialPotential activity against bacterial strains
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • Antitumor Activity : A study explored the antitumor effects of imidazole derivatives similar to this compound. Compounds were tested on H-Ras transformed Rat-1 cells, showing significant inhibition of anchorage-independent growth, indicating potential as anticancer agents .
  • Inhibition of Viral Replication : Research on related compounds has demonstrated antiviral activity against Dengue virus through the inhibition of host kinases AAK1 and GAK. This suggests that this compound may also possess similar antiviral properties .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of imidazole-containing compounds. Modifications to the imidazole ring and the introduction of various substituents have been shown to enhance biological activity. For example:

  • Hydrophobic Substituents : The incorporation of hydrophobic groups at specific positions has been linked to increased enzyme inhibitory activity .

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